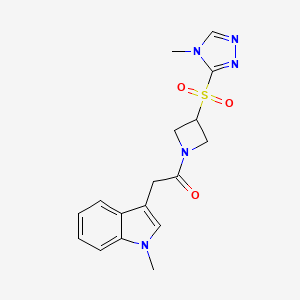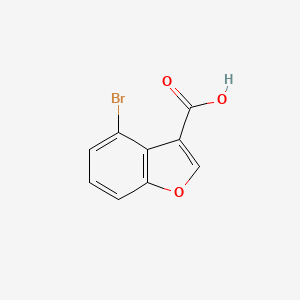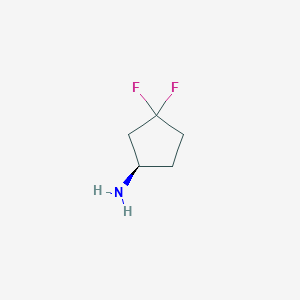![molecular formula C23H22FN7O2 B2582944 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 920163-33-3](/img/structure/B2582944.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring and a fluorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a fluorophenoxy group . The exact 3D conformer and other structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H31N7O, an average mass of 421.539 Da, and a monoisotopic mass of 421.259003 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . The compound’s ACD/LogP is 2.87, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related compounds often focuses on the synthesis of novel derivatives incorporating triazolo[4,5-d]pyrimidine and piperazine moieties. These studies aim to expand the chemical space and understand the structure-activity relationships of these compounds. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives has been reported, highlighting methodologies to incorporate various substituents and evaluate their chemical properties (H. Abdel‐Aziz et al., 2008; Y. Mabkhot et al., 2011).
Biological Activities
The biological activities of triazolo[4,5-d]pyrimidine and piperazine derivatives are a significant area of research, with studies exploring their potential as antimicrobial, antifungal, and antitumor agents. Some newly synthesized compounds have shown moderate effects against bacterial and fungal species, indicating their potential in developing new antimicrobial therapies (H. Bektaş et al., 2007). Additionally, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been explored, with some derivatives exhibiting promising biological activities (M. A. Bhat et al., 2018).
Potential for Drug Development
The development of compounds with specific biological targets, such as 5-HT2 antagonist activity, showcases the therapeutic potential of these chemical classes. For example, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group have been prepared and tested for their antagonist activity, revealing potent 5-HT2 antagonist properties without significant alpha 1 antagonist activity (Y. Watanabe et al., 1992). This indicates the potential of such compounds in treating disorders related to the serotonin system.
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWQDYQJJBFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)
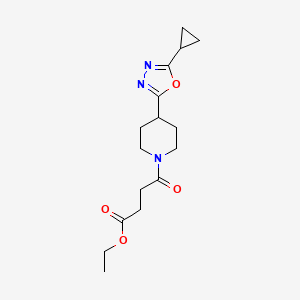
![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)

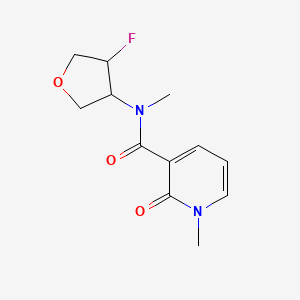
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)
